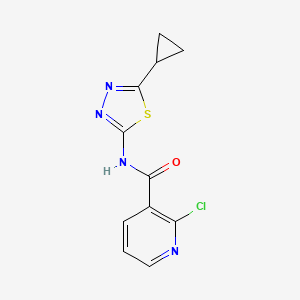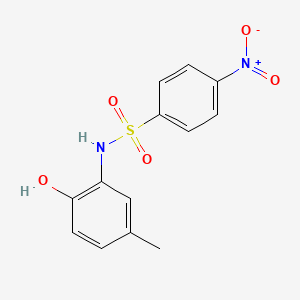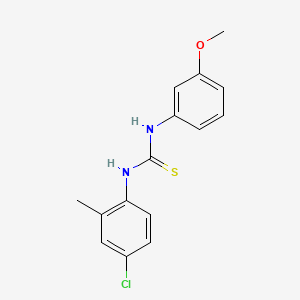![molecular formula C14H11ClN2O2S B5800912 N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5800912.png)
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, commonly known as CPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPAA is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C15H10ClN3O2S.
Wirkmechanismus
The mechanism of action of CPAA is not fully understood, but it is believed to act through multiple pathways. CPAA has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. CPAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism by which CPAA induces apoptosis is not fully understood, but it is believed to involve the activation of caspases, which are enzymes that play a key role in the apoptotic pathway.
Biochemical and Physiological Effects:
CPAA has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that CPAA can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of COX-2 and 5-LOX. In vivo studies have shown that CPAA can reduce inflammation and tumor growth in animal models. CPAA has also been shown to have anti-diabetic effects, by improving insulin sensitivity and reducing blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
CPAA has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its potential applications in various fields. However, CPAA also has some limitations, including its toxicity at high concentrations and its potential to interact with other compounds in complex biological systems.
Zukünftige Richtungen
There are several future directions for research on CPAA, including the development of more efficient and cost-effective synthesis methods, the optimization of CPAA for specific applications, and the investigation of its potential as a therapeutic agent for various diseases. CPAA has also shown potential as a building block for the synthesis of novel materials and polymers, which could have applications in various fields, including electronics, energy storage, and biomedicine.
Synthesemethoden
CPAA can be synthesized using a multi-step process that involves the reaction of 3-chloroaniline with carbon disulfide and sodium hydroxide to form 3-chloro-2-mercaptobenzothiazole. The resulting compound is then reacted with 2-furoyl chloride to form CPAA. The synthesis method of CPAA has been optimized by various researchers to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
CPAA has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, CPAA has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. In material science, CPAA has been used as a building block for the synthesis of novel polymers and materials. In environmental science, CPAA has been studied for its potential use as a pesticide and herbicide.
Eigenschaften
IUPAC Name |
(E)-N-[(3-chlorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c15-10-3-1-4-11(9-10)16-14(20)17-13(18)7-6-12-5-2-8-19-12/h1-9H,(H2,16,17,18,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMVLPGXQNFBRF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5800873.png)
![2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5800876.png)


![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800897.png)

![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)

